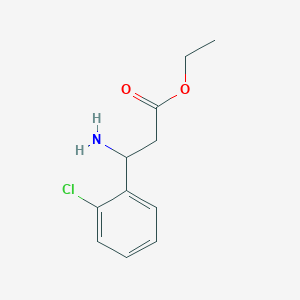

(S)-2-(Aminooxy)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-2-(Aminooxy)propanoic acid hydrochloride” likely refers to a compound that contains an aminooxy functional group and a propanoic acid moiety. The “S” denotes the stereochemistry of the molecule .

Molecular Structure Analysis

The molecular structure of “(S)-2-(Aminooxy)propanoic acid hydrochloride” would likely include a three-carbon backbone (from the propanoic acid), with an aminooxy functional group attached .Chemical Reactions Analysis

Aminooxy compounds are known to react with aldehydes and ketones to form oximes . They can also participate in other reactions depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-(Aminooxy)propanoic acid hydrochloride” would depend on its specific structure. In general, aminooxy compounds are polar due to the presence of the aminooxy functional group .Aplicaciones Científicas De Investigación

Synthetic Chemistry and Asymmetric Catalysis

In synthetic chemistry, (S)-2-(Aminooxy)propanoic acid hydrochloride is utilized for its chiral properties in the preparation of optically pure compounds. O'Reilly et al. (1990) demonstrated the synthesis of optically pure (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid, using a protocol that minimizes racemization, indicating the compound's role in producing enantiomerically pure substances (O'reilly, Derwin, & Lin, 1990). Additionally, the work by He et al. (2006) on novel recoverable catalysts for asymmetric transfer hydrogenation shows the compound's relevance in developing catalytic systems that enhance enantioselectivity in chemical syntheses (He, Zhang, Jiang, Liu, Sun, & Zhang, 2006).

Molecular Interactions and Coordination Chemistry

Warnke and Trojanowska (1993) explored the interactions between (S)-2-(Aminooxy)propanoic acid and its esters with palladium(II), revealing the ability of these compounds to form chelates and coordinate through the aminooxy group. This highlights the compound's utility in studying metal-ligand interactions and the synthesis of coordination compounds (Warnke & Trojanowska, 1993).

Fluorescence Derivatization for Bioanalytical Applications

Fluorescence derivatization is another significant area where (S)-2-(Aminooxy)propanoic acid hydrochloride finds application. Frade et al. (2007) discussed the use of derivatives of amino acids, including (S)-2-(Aminooxy)propanoic acid, for fluorescence derivatization, allowing for enhanced detection and quantification in bioanalytical assays (Frade, Barros, Moura, & Gonçalves, 2007).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-aminooxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEWBCLCRPGTIO-DKWTVANSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ON.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)ON.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2818352.png)

![[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2818353.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2818358.png)

![4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2818363.png)

![N-(sec-butyl)-4-isobutyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2818366.png)

![Ethyl 4-((4-((4-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2818370.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2818371.png)